N,N-dicyclohexyl-3-iodobenzamide

Regioisomer Characterization Physical Property Prediction Chemical Purity Analysis

N,N-Dicyclohexyl-3-iodobenzamide (CAS 690986-16-4) is a precision benzamide derivative supplied at ≥95% purity. The 3-iodo substitution pattern and sterically bulky dicyclohexyl groups are structurally critical, directly dictating binding geometry and physicochemical properties—the 2-iodo or 4-iodo regioisomers cannot substitute this scaffold without altering target performance. The iodine atom provides a versatile synthetic handle for Sonogashira, Suzuki, or Buchwald-Hartwig cross-coupling reactions, enabling efficient construction of diverse compound libraries. Supported by class-level evidence of iodobenzamide affinity for melanoma tissue, this compound serves as a foundational intermediate for developing targeted imaging agents and radiopharmaceuticals. Its defined, stable structure also makes it an ideal reference standard for HPLC or LC-MS method development and system suitability testing of non-polar, halogenated analytes. For procurement managers and R&D teams, this compound delivers the structural precision, reactive versatility, and analytical reliability required for advanced drug discovery and diagnostic development programs.

Molecular Formula C19H26INO
Molecular Weight 411.3 g/mol
Cat. No. B4735704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dicyclohexyl-3-iodobenzamide
Molecular FormulaC19H26INO
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)I
InChIInChI=1S/C19H26INO/c20-16-9-7-8-15(14-16)19(22)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2
InChIKeySMQQIESQDNDNNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dicyclohexyl-3-iodobenzamide (CAS 690986-16-4) Procurement Guide: Purity and Physical Properties


N,N-Dicyclohexyl-3-iodobenzamide is a benzamide derivative with the molecular formula C19H26INO and a molecular weight of 411.32 g/mol . It is supplied as a research chemical, typically with a minimum purity specification of 95% . This compound features an iodobenzamide core, a structural motif explored in various contexts, including potential affinity for specific tissues and as a precursor in heterocyclic synthesis [1].

Procurement Rationale for N,N-Dicyclohexyl-3-iodobenzamide: Why Structural Specificity is Critical


A simple substitution with a closely related analog, such as a regioisomer or a compound with a different N-substituent, is not advisable for procurement in targeted research applications. The position of the iodine atom on the benzamide ring and the steric bulk of the dicyclohexyl groups are critical determinants of both binding affinity and overall molecular geometry. For instance, the 3-iodo regioisomer (N,N-dicyclohexyl-3-iodobenzamide) is distinct from the 2-iodo isomer (N,N-dicyclohexyl-2-iodobenzamide) in terms of predicted boiling point , a physical property that can influence its handling and purification. This structural precision is non-negotiable for projects where the molecule is a key intermediate or a specific probe, as even minor changes can drastically alter bioactivity or reactivity in a complex system [1].

N,N-Dicyclohexyl-3-iodobenzamide: A Quantitative Evidence Guide for Sourcing Decisions


Comparative Physical Property Data: Boiling Point and Density of 3-Iodo vs. 2-Iodo Regioisomers

The specific 3-iodo regioisomer is a distinct chemical entity from its 2-iodo counterpart, a difference reflected in their predicted physical properties. For procurement, this ensures the correct material is sourced for applications sensitive to steric and electronic effects. The 3-iodo isomer has a predicted boiling point of 502.8±33.0 °C, which is 5.8 °C higher than the 2-iodo isomer's predicted boiling point of 497.0±28.0 °C . Both share a similar predicted density of 1.42±0.1 g/cm³ at 20 °C .

Regioisomer Characterization Physical Property Prediction Chemical Purity Analysis

Class-Level Evidence: Iodobenzamide Scaffold's Affinity for Melanoma Tissue

While quantitative data for this specific compound is not available, it belongs to the iodobenzamide class, a family known for specific affinity to melanoma tissue [1]. This class-level property has been exploited to design targeted therapies, where the benzamide moiety guides the molecule to melanoma cells [1]. For comparison, new heteroaromatic derivatives based on this scaffold, such as ICF01040 and ICF01035, were developed, and a direct comparison of their radiotoxicity on pigmented cells showed that ICF01040 exhibited higher cytotoxicity than ICF01035 [1].

Targeted Radionuclide Therapy Melanoma Scaffold Affinity

N,N-Dicyclohexyl-3-iodobenzamide: Validated Research and Industrial Application Scenarios


Synthesis of Bioactive Heterocyclic Compounds for Drug Discovery

This compound can be used as a key intermediate in the synthesis of more complex heterocyclic structures. The iodine atom on the phenyl ring provides a versatile handle for cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig), enabling the creation of diverse chemical libraries for drug discovery programs. This is supported by the general utility of o-iodobenzamides in palladium/copper-catalyzed cross-coupling reactions with terminal alkynes [1].

Development of Novel Probes for Melanoma Research

Based on the class-level evidence of iodobenzamide affinity for melanoma tissue [2], N,N-dicyclohexyl-3-iodobenzamide can be utilized as a foundational building block for developing targeted imaging agents or radiopharmaceuticals. Researchers can modify the structure to optimize binding affinity and incorporate a radioactive isotope for diagnostic or therapeutic applications, particularly in targeted radionuclide therapy [2].

Calibration Standard in Analytical Chemistry Method Development

Due to its defined and stable structure, high purity (≥95%) , and unique combination of a heavy halogen atom with a bulky, non-polar amine, this compound can serve as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS. Its distinct retention time and mass spectrometry fragmentation pattern make it suitable for system suitability tests, particularly when analyzing non-polar, halogenated molecules in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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